Ethylboronic acid

Descripción general

Descripción

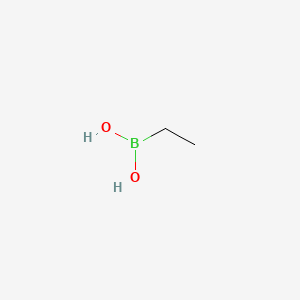

Ethylboronic acid, also known as ethaneboronic acid, is an organic compound with the chemical formula C₂H₇BO₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an ethyl group and two hydroxyl groups. This compound is typically a white to light yellow crystalline solid at room temperature and is known for its utility in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylboronic acid can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction proceeds as follows:

B(OCH3)3+C2H5MgBr→C2H5B(OCH3)2+MgBrOCH3

C2H5B(OCH3)2+2H2O→C2H7BO2+2CH3OH

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of boron trichloride with ethyl alcohol under controlled conditions. This method ensures high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reduction reactions involving this compound are less common but can be achieved using strong reducing agents like lithium aluminum hydride.

Substitution: this compound readily participates in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Lithium aluminum hydride.

Substitution: Palladium catalysts, potassium carbonate, organic solvents like tetrahydrofuran.

Major Products:

Oxidation: this compound derivatives.

Reduction: Reduced boronic acid compounds.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki Coupling Reaction

One of the most prominent applications of ethylboronic acid is in the Suzuki coupling reaction, which facilitates the formation of biaryl compounds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. This compound serves as a versatile reagent in this process, allowing for the synthesis of complex organic molecules.

Chan–Lam Coupling

this compound can also participate in Chan–Lam coupling reactions, where it reacts with nitrogen- or oxygen-containing compounds to form carbon-nitrogen or carbon-oxygen bonds. This reaction showcases the utility of this compound in diverse organic transformations, expanding its application in synthetic chemistry.

Biomedical Applications

Anticancer Activity

Research has highlighted the potential of this compound and its derivatives as anticancer agents. For instance, boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. The drug bortezomib, which contains a boronic acid moiety, exemplifies this application and has been approved for treating multiple myeloma .

Antimicrobial Properties

this compound exhibits antimicrobial activity against various pathogens. Studies indicate that boron-containing compounds can disrupt bacterial cell membranes and inhibit enzyme activity, making them potential candidates for new antibacterial agents .

Molecular Recognition Systems

This compound plays a crucial role in supramolecular chemistry, particularly in molecular recognition systems where it binds selectively to saccharides through dynamic covalent bonds. This property is being explored for developing sensors for glucose monitoring, which is particularly relevant for diabetes management .

Case Study 1: this compound in Cancer Therapy

A study investigated the use of this compound derivatives as proteasome inhibitors. It was found that these compounds could effectively induce apoptosis in cancer cells by disrupting proteasomal function. The results indicated a promising avenue for developing new anticancer therapies based on boronic acids.

| Compound | Mechanism | Application |

|---|---|---|

| Bortezomib | Proteasome inhibition | Multiple myeloma treatment |

| Ixazomib | Proteasome inhibition | Multiple myeloma treatment |

| Vaborbactam | β-lactamase inhibition | Urinary tract infections |

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against several bacterial strains, including resistant variants. The results demonstrated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of ethylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. In biological systems, this compound can interact with diols and other biomolecules, forming reversible covalent bonds that are useful in sensing and diagnostic applications.

Comparación Con Compuestos Similares

Phenylboronic acid: Used in similar applications but has different reactivity due to the phenyl group.

Methylboronic acid: Smaller and more volatile, used in different synthetic contexts.

Butylboronic acid: Larger alkyl group, different solubility and reactivity.

This compound stands out for its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

Actividad Biológica

Ethylboronic acid (C₂H₇BO₂) is a boron-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its role as an enzyme inhibitor, its potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a simple boronic acid derivative characterized by its boron atom bonded to an ethyl group and two hydroxyl groups. Its chemical structure allows it to participate in various biochemical interactions, making it a valuable compound in drug discovery and development.

Biological Activities

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, particularly serine β-lactamases. These enzymes are responsible for antibiotic resistance in Gram-negative bacteria. Research indicates that this compound can form stable complexes with the active sites of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains.

- Case Study: Inhibition of β-Lactamases

A study demonstrated that this compound derivatives were effective against class A β-lactamases, with Ki values in the nanomolar range. The binding mechanism involves the formation of a tricovalent adduct with key residues in the enzyme's active site, enhancing inhibition potency .

2. Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. It has been shown to inhibit proteasome activity, which is crucial for regulating cell cycle and apoptosis.

- Case Study: Proteasome Inhibition

The compound was tested in various cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism appears to involve disruption of protein degradation pathways essential for cancer cell survival .

3. Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity, particularly when used in combination with conventional antibiotics. This synergistic effect enhances the overall efficacy against resistant bacterial strains.

- Case Study: Synergy with Antibiotics

In vitro studies revealed that this compound significantly reduced the minimum inhibitory concentration (MIC) of β-lactam antibiotics against certain resistant E. coli strains by up to 32-fold when used in combination .

The biological activity of this compound can be attributed to several mechanisms:

- Tricovalent Binding: this compound forms stable complexes with serine residues in target enzymes, mimicking the transition state of enzymatic reactions .

- Proteasome Inhibition: By interfering with proteasomal degradation pathways, it disrupts cellular homeostasis, leading to apoptosis in cancer cells .

- Synergistic Effects: When combined with other antimicrobial agents, this compound enhances their effectiveness against resistant pathogens .

Data Table: Biological Activities of this compound

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

EBA is a critical reagent in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. This reaction typically involves palladium catalysts and aryl/heteroaryl halides.

Example Reactions:

-

Mechanism: Transmetalation between EBA’s boronate and palladium complexes drives bond formation. Steric and electronic factors influence reaction efficiency .

-

Applications: Synthesis of pharmaceuticals (e.g., substituted benzaldehydes and indolinones) .

Protodeboronation

EBA undergoes protodeboronation (C–B bond cleavage to form C–H), a side reaction in acidic or aqueous conditions:

-

Kinetics: Rates depend on pH and substituents. Bulky groups reduce protodeboronation .

-

Impact: Limits yields in Suzuki couplings but can be mitigated via optimized conditions (e.g., anhydrous solvents) .

Oxidation Reactions

EBA reacts with reactive oxygen species (ROS) at physiological pH, forming boric acid derivatives:

-

Significance: Affects applications in medicinal chemistry (e.g., boronic acid-based drug stability) .

Boronate Ester Formation

EBA forms stable esters with diols and catechols, critical in sensors and drug delivery:

-

Equilibrium Constants (K): Depend on diol structure. For catechols, bulky ortho-substituents enhance ester stability .

-

Example:

Multi-Component Reactions (MCRs)

EBA participates in MCRs like the Ugi and Groebke-Blackburn reactions, forming complex heterocycles:

-

Role: Acts as a boronic acid building block, enabling rapid diversification of products .

-

Example: EBA reacts with aldehydes, amines, and isocyanides to generate α-acyloxyaminoboronate esters .

Stability and Reactivity Trends

Propiedades

IUPAC Name |

ethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7BO2/c1-2-3(4)5/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVZHTXVORCEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871077 | |

| Record name | Ethylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-63-0 | |

| Record name | Ethyl boric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethylboronic acid interact with its target and what are the downstream effects?

A1: While this compound itself hasn't been extensively studied for direct biological activity, research focuses on its use as a building block for more complex boronic acid derivatives. These derivatives act as transition-state analog inhibitors, primarily targeting enzymes like beta-lactamases.

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A: this compound is represented by the molecular formula C2H7BO2 and has a molecular weight of 73.89 g/mol []. While the provided research excerpts don't detail specific spectroscopic data for this compound, they highlight techniques like 1H NMR as valuable tools for structural characterization of this compound and its derivatives [].

Q3: Can you elaborate on the use of this compound in the synthesis of B-doped graphene and its impact on the film quality?

A: Research highlights the successful utilization of this compound as a precursor in the Chemical Vapor Deposition (CVD) synthesis of large-area, high-quality B-doped graphene films []. The choice of this compound is crucial due to its role as the sole precursor, simplifying the doping process []. The research emphasizes the significance of pre-treating the copper foil substrate and implementing a post-annealing step to enhance the quality of the resulting B-doped graphene films [].

Q4: How has computational chemistry and modeling been employed in research related to this compound and its derivatives?

A: Computational tools like molecular modeling have been instrumental in designing potent boronic acid-based inhibitors, including those derived from this compound []. Researchers utilize these tools to analyze the active site interactions between enzymes like TEM-1 and potential inhibitors [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.